1-(5-chlorothiophene-2-carbonyl)-4-(cyclopropanesulfonyl)piperazine
Description
1-(5-Chlorothiophene-2-carbonyl)-4-(cyclopropanesulfonyl)piperazine is a synthetic piperazine derivative featuring two distinct substituents: a 5-chlorothiophene-2-carbonyl group at the 1-position and a cyclopropanesulfonyl group at the 4-position of the piperazine ring. The 5-chlorothiophene moiety introduces a heteroaromatic system with electron-withdrawing chlorine, while the cyclopropanesulfonyl group adds steric bulk and polar characteristics.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S2/c13-11-4-3-10(19-11)12(16)14-5-7-15(8-6-14)20(17,18)9-1-2-9/h3-4,9H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZNTDASOLVOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophene-2-carbonyl)-4-(cyclopropanesulfonyl)piperazine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Sulfonylation: The piperazine ring is sulfonylated using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the chlorothiophene and sulfonylated piperazine are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophene-2-carbonyl)-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated or reduced thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 1-(5-chlorothiophene-2-carbonyl)-4-(cyclopropanesulfonyl)piperazine exhibit antiviral properties. The incorporation of thiophene and piperazine structures has been linked to inhibition of viral replication, making it a subject of interest for developing antiviral drugs against various viruses, including HIV and hepatitis .
Anticancer Properties
Studies have shown that piperazine derivatives can exhibit significant anticancer activity. The sulfonyl group present in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival. Preliminary investigations suggest that this compound could induce apoptosis in cancer cells, although more detailed studies are required to elucidate the underlying mechanisms .
Central Nervous System Effects
Piperazine derivatives are known for their effects on the central nervous system (CNS). The unique structure of this compound may allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression. Research into its pharmacokinetics and pharmacodynamics is ongoing to determine its efficacy and safety profile for CNS applications .
Case Study 1: Antiviral Screening
A study conducted on various piperazine derivatives, including those structurally similar to this compound, demonstrated promising antiviral activity against hepatitis C virus (HCV). The results indicated that modifications to the thiophene ring could enhance efficacy while reducing cytotoxicity .
Case Study 2: Cancer Cell Line Testing
In vitro testing on several cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The study highlighted its potential as a lead compound for further development into anticancer therapeutics, particularly against breast and colorectal cancers .
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with polar environments. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related piperazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Target Compound: LogP: Estimated to be higher due to the lipophilic cyclopropane and thiophene groups, moderated by the polar sulfonyl group. Solubility: Moderate (sulfonyl enhances aqueous solubility, but bulky substituents may reduce it). Stability: Thiophene’s aromaticity and sulfonyl’s electron-withdrawing nature likely improve metabolic stability compared to non-aromatic analogs.
- 1-(4-Methoxyphenyl)piperazine: Moderate LogP and solubility due to methoxy’s balance of lipophilicity/polarity . 1-(Cyclopropanesulfonyl)-4-(4-nitrophenyl)piperazine: High LogP (sulfonyl + nitro) and low solubility due to crystallinity .
Q & A
Q. Critical Parameters :
- Temperature control during sulfonylation to avoid side reactions.
- Dry solvents to prevent hydrolysis of acyl chloride intermediates.
Basic: How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
A combination of spectroscopic and computational methods is essential:
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and thiophene moiety. The cyclopropane protons typically show distinct splitting (e.g., δ 1.0–1.5 ppm, multiplet) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 375.2 Da).
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfonyl and carbonyl orientations .
- Solubility : Test in DMSO, ethanol, and phosphate buffer (pH 7.4) for biological assay compatibility. Expect limited aqueous solubility due to the sulfonyl and aromatic groups .
Q. Table 1: Key Physicochemical Properties
Advanced: What in vitro models are suitable for evaluating its biological activity, and how do structural modifications affect receptor binding?
Methodological Answer:
Q. Table 2: Hypothetical Receptor Affinity Profile
| Receptor | Predicted IC₅₀ (nM) | Rationale |
|---|---|---|
| 5-HT₁A | 10–50 | Structural analogy to arylpiperazines |
| D₂ | >1000 | Bulky sulfonyl group reduces fit |
| σ₁ | 200–500 | Sulfonyl interactions with polar residues |
Advanced: How do electronic effects of the cyclopropanesulfonyl group influence reactivity and target interactions?
Methodological Answer:
- Electronic Effects : The cyclopropane ring introduces angle strain, increasing sulfonyl group electrophilicity. This enhances covalent interactions with nucleophilic residues (e.g., lysine or cysteine) in enzymatic active sites .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfonyl oxygen lone pairs exhibit high electron density, favoring hydrogen bonding with target proteins .
- Experimental Validation :
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste. Avoid water to prevent sulfonate formation.
- Storage : Store in a desiccator at 2–8°C under argon to prevent deliquescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
